

# CAS number and molecular formula of 2-(Methylthio)benzofuran

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Methylthio)benzofuran

Cat. No.: B15093581

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## In-Depth Technical Guide: 2-(Methylthio)benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Methylthio)benzofuran**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers.

## Chemical Identity and Properties

CAS Number: 36724-16-0

Molecular Formula: C<sub>9</sub>H<sub>8</sub>OS

Property	Value	Source
Molecular Weight	164.23 g/mol	ChemNet
IUPAC Name	2-(Methylthio)benzofuran	N/A
Physical Description	Not explicitly available, likely a solid or oil at room temperature.	N/A
Solubility	Not explicitly available, likely soluble in organic solvents.	N/A

## Synthesis of 2-(Methylthio)benzofuran and Derivatives

The synthesis of 2-substituted benzofurans is a well-established area of organic chemistry, with numerous methodologies developed to access this important scaffold. While a specific, detailed protocol for the direct synthesis of **2-(Methylthio)benzofuran** is not readily available in the reviewed literature, several general and related methods can be adapted for its preparation.

### General Synthetic Strategies for 2-Substituted Benzofurans

A variety of synthetic routes are available for the construction of the benzofuran nucleus with substitution at the 2-position. These methods often involve the cyclization of appropriately substituted phenols. Common strategies include:

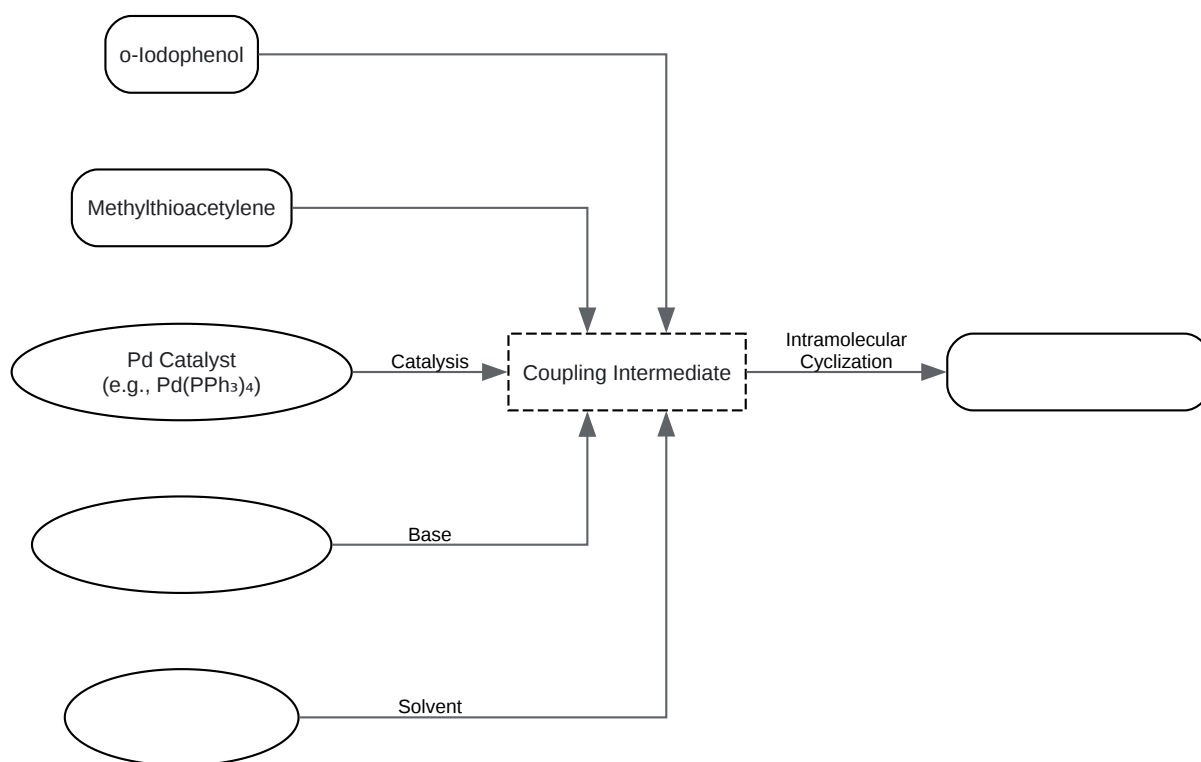
- Palladium-catalyzed coupling and cyclization reactions: These methods are widely used and offer a versatile approach to 2-substituted benzofurans. For instance, the coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a robust method. [\[1\]](#)
- Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of chiral 2-substituted benzofurans from carboxylic acids. [\[2\]](#)

- Photochemical routes: Metal-free photochemical reactions between 2-chlorophenol derivatives and terminal alkynes provide an environmentally friendly approach to 2-substituted benzofurans.

## Illustrative Experimental Protocol: Synthesis of a 2-Substituted Benzofuran Derivative

The following protocol, adapted from a general method for the synthesis of 2-substituted benzofurans, illustrates a potential pathway that could be modified for the synthesis of **2-(Methylthio)benzofuran**. This would likely involve the use of a terminal alkyne bearing a methylthio group or the introduction of the methylthio group in a subsequent step.

Reaction: Palladium-Catalyzed Annulation of a Phenol with an Alkyne



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Caption: General workflow for the synthesis of **2-(Methylthio)benzofuran**.

Procedure:

- To a solution of o-iodophenol (1 equivalent) in an appropriate solvent such as toluene, add methylthioacetylene (1.2 equivalents).
- Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a copper(I) iodide co-catalyst (0.1 equivalents).
- Add a suitable base, such as triethylamine (3 equivalents).
- The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **2-(methylthio)benzofuran**.

## Biological Activities of Benzofuran Derivatives

Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.<sup>[2]</sup> While specific biological data for **2-(Methylthio)benzofuran** is limited in the public domain, the broader class of benzofurans has demonstrated significant potential in various therapeutic areas.

### Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzofuran derivatives against a spectrum of bacteria and fungi. The substitution pattern on the benzofuran ring plays a crucial role in determining the potency and spectrum of activity. For instance, certain synthetic benzofuran derivatives have shown promising activity against *Staphylococcus aureus* and *Escherichia coli*.<sup>[3][4]</sup>

### Cytotoxic and Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the modulation of key cellular pathways involved in cell proliferation and apoptosis. For example, some psychotropic benzofuran derivatives have been shown to induce cytotoxicity in rat hepatocytes through mitochondrial dysfunction and oxidative stress.[6]

## Other Biological Activities

Beyond antimicrobial and anticancer effects, benzofuran derivatives have been investigated for a multitude of other biological activities, including:

- Anti-inflammatory activity
- Antiviral activity[7]
- Antioxidant properties[7]
- Enzyme inhibition

## Future Directions

The diverse biological activities exhibited by the benzofuran scaffold underscore its importance in drug discovery. Further investigation into the synthesis and biological evaluation of specifically substituted derivatives, such as **2-(Methylthio)benzofuran**, is warranted. Elucidation of its specific molecular targets and signaling pathways could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles. The synthetic methodologies outlined in this guide provide a foundation for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, which will be crucial in optimizing the pharmacological properties of this promising class of molecules.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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